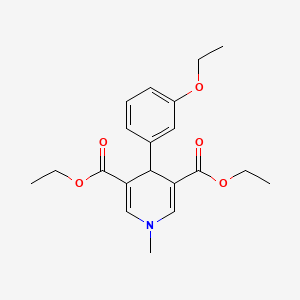![molecular formula C18H20N2O4S2 B14966910 N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14966910.png)
N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazepine core through a cyclization reaction, followed by the introduction of methanesulfonyl and methylsulfanyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound used as a reagent in organic synthesis.
Methylsulfonylmethane (MSM): A sulfur-containing compound with anti-inflammatory properties.
Benzoxazepine derivatives: A class of compounds with diverse biological activities.
Uniqueness
5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its ability to interact with various biological targets also makes it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C18H20N2O4S2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(2-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-25-17-10-6-3-7-13(17)19-18(21)16-11-12-20(26(2,22)23)14-8-4-5-9-15(14)24-16/h3-10,16H,11-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CJYLJCDTGOSAHX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


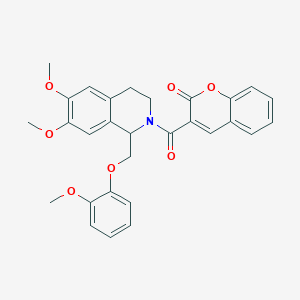
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
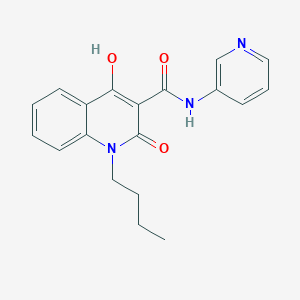
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14966849.png)

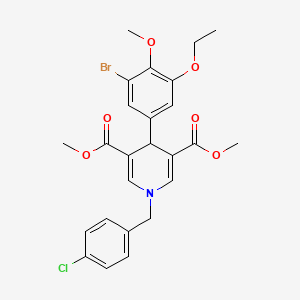
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966878.png)
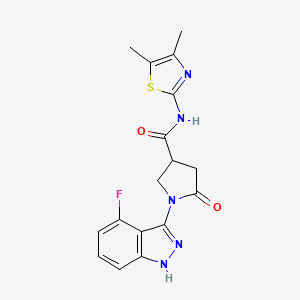
![3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B14966894.png)
![1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide](/img/structure/B14966903.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966909.png)
![N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14966913.png)
![7-(1-Benzofuran-2-YL)-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966927.png)
